molecular formula C21H21N3O3S B5185992 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide

Katalognummer B5185992
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: FGMWLNNQTBPYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide, also known as TAS-116, is a small molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of various client proteins. TAS-116 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the degradation of various client proteins that are essential for cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the angiogenesis and invasion of cancer cells, which are essential processes for cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide is its specificity for Hsp90, which minimizes off-target effects. However, like most small molecule inhibitors, 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and assess its safety in clinical trials.

Zukünftige Richtungen

For 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide research include the optimization of its pharmacokinetic properties, the assessment of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide. Additionally, the combination of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide with other chemotherapy agents and immunotherapies is an area of active research.

Synthesemethoden

The synthesis of 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2,6-dimethyl-4-chloroquinoline in the presence of triethylamine. The resulting intermediate is then reacted with allylamine and sulfonyl chloride to yield 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide has also been shown to enhance the efficacy of other chemotherapy agents, such as taxanes and platinum-based drugs.

Eigenschaften

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-4-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-11-22-28(26,27)17-8-6-16(7-9-17)21(25)24-20-13-15(3)23-19-10-5-14(2)12-18(19)20/h4-10,12-13,22H,1,11H2,2-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMWLNNQTBPYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allylsulfamoyl-N-(2,6-dimethyl-quinolin-4-yl)-benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.